cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[35]nonane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[35]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the Boc group, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nucleophile used .
Scientific Research Applications
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- 8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid
Uniqueness
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-4-5-18-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
SNQOPXQCPPPDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.